

# A Comparative Guide to Mutant IDH1 Inhibitors: DS-1001b in Clinical Context

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DS-1001b |           |
| Cat. No.:            | B607204  | Get Quote |

#### **Executive Summary**

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a key oncogenic driver in several cancers, including glioma and chondrosarcoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which disrupts normal cellular processes, including epigenetic regulation, and promotes tumorigenesis. A new wave of targeted therapies aims to inhibit this mutant enzyme. This guide provides a comparative analysis of the clinical trial results and patient outcomes for **DS-1001b**, a novel mutant IDH1 inhibitor, alongside two other prominent inhibitors in this class: Ivosidenib and Vorasidenib. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

## **Introduction to Mutant IDH1 Inhibition in Oncology**

The discovery of IDH1 mutations as a frequent event in certain cancers has opened a new avenue for targeted cancer therapy. The mutant IDH1 enzyme gains a neomorphic function, converting  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to D-2-HG.[1][2] The accumulation of D-2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][3][4][5] This leads to widespread epigenetic alterations, including DNA hypermethylation and changes in histone marks, which ultimately block cellular differentiation and promote cancer development.[1][2] Inhibitors of mutant IDH1 are designed to block the production of D-2-HG, thereby restoring normal epigenetic regulation and inducing differentiation of cancer cells.





## **Comparative Analysis of Mutant IDH1 Inhibitors**

This section provides a detailed overview of **DS-1001b** and its key comparators, Ivosidenib and Vorasidenib.

### **DS-1001b**

**DS-1001b** is an orally bioavailable and brain-penetrant small molecule inhibitor of the mutant IDH1 R132X enzyme.[6][7] Preclinical studies have demonstrated its ability to decrease 2-HG levels and impair tumor growth in both chondrosarcoma and glioblastoma models.[8] A first-in-human Phase I clinical trial (NCT03030066) has evaluated its safety and efficacy in patients with recurrent or progressive IDH1-mutant gliomas.[6][7]

### Ivosidenib (AG-120)

Ivosidenib is an oral inhibitor of the mutant IDH1 enzyme. It is approved for the treatment of acute myeloid leukemia (AML) with an IDH1 mutation and has been extensively studied in other solid tumors, including gliomas (NCT02073994).[9][10]

## Vorasidenib (AG-881)

Vorasidenib is an oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes. [11][12] It has been investigated in a Phase I study for patients with advanced solid tumors, including gliomas, harboring IDH1 or IDH2 mutations (NCT02481154).[11][12]

## **Clinical Trial Results: A Head-to-Head Comparison**

The following tables summarize the key efficacy and safety data from the clinical trials of **DS-1001b**, Ivosidenib, and Vorasidenib in patients with glioma.

### **Efficacy Data**



| Parameter                                  | DS-1001b<br>(NCT03030066)[8]<br>[13]                         | Ivosidenib<br>(NCT02073994)[9]<br>[10] | Vorasidenib<br>(NCT02481154)[11]<br>[12]   |
|--------------------------------------------|--------------------------------------------------------------|----------------------------------------|--------------------------------------------|
| Patient Population                         | Recurrent/Progressive<br>IDH1-Mutant Glioma                  | Advanced IDH1-<br>Mutant Glioma        | Recurrent/Progressive IDH1/2-Mutant Glioma |
| Number of Patients                         | 47                                                           | 66                                     | 52 (glioma cohort)                         |
| Objective Response<br>Rate (ORR)           | Enhancing: 17.1%,<br>Non-enhancing:<br>33.3%                 | Non-enhancing: 2.9%                    | Non-enhancing: 18%<br>(1 PR, 3 MR)         |
| Median Progression-<br>Free Survival (PFS) | Enhancing: 10.4<br>months, Non-<br>enhancing: Not<br>Reached | Non-enhancing: 13.6<br>months          | Non-enhancing: 36.8 months                 |
| Stable Disease (SD)                        | Enhancing: 10/29 pts,<br>Non-enhancing: 7/9<br>pts           | Non-enhancing:<br>85.7%                | -                                          |

## **Safety and Tolerability**



| Adverse Event (Any<br>Grade) | DS-1001b<br>(NCT03030066)[7]<br>[13] | Ivosidenib<br>(Retrospective<br>Study)[14][15][16] | Vorasidenib<br>(INDIGO Trial)[17]<br>[18][19] |
|------------------------------|--------------------------------------|----------------------------------------------------|-----------------------------------------------|
| Grade ≥3 Adverse<br>Events   | 42.6%                                | 19.7%                                              | 22.8%                                         |
| Diarrhea                     | >20%                                 | 28%                                                | 24.6%                                         |
| Fatigue                      | -                                    | -                                                  | 32.3%                                         |
| Nausea                       | >20%                                 | -                                                  | 21.6%                                         |
| Headache                     | >20%                                 | 32%                                                | 26.9%                                         |
| Pruritus                     | >20%                                 | -                                                  | -                                             |
| Rash                         | >20%                                 | -                                                  | -                                             |
| Skin<br>Hyperpigmentation    | >20%                                 | -                                                  | -                                             |
| Alopecia                     | >20%                                 | -                                                  | -                                             |
| Arthralgia                   | >20%                                 | -                                                  | -                                             |
| Increased ALT                | -                                    | -                                                  | 38.9% (Grade ≥3:<br>9.6%)                     |
| Increased AST                | -                                    | -                                                  | 28.7%                                         |

# Experimental Protocols DS-1001b Phase I Trial (NCT03030066)

- Study Design: A multicenter, open-label, dose-escalation Phase I study.[6][20]
- Patient Population: Patients aged ≥20 years with histologically confirmed recurrent or progressive glioma with an IDH1-R132 mutation who have progressed after standard treatment, including radiotherapy.[21]
- Intervention: **DS-1001b** administered orally twice daily in 21-day cycles. Doses ranged from 125 mg to 1400 mg.[6][20]



 Primary Outcome Measures: Safety and tolerability, determination of the maximum tolerated dose (MTD).[21]

## Ivosidenib in Advanced Glioma (NCT02073994)

- Study Design: A multicenter, open-label, dose-escalation and expansion Phase I study.[10]
- Patient Population: Patients with advanced solid tumors, including glioma, with a documented IDH1 mutation.[10]
- Intervention: Ivosidenib administered orally once daily in 28-day cycles. The recommended Phase II dose was determined to be 500 mg once daily.[10]
- Primary Outcome Measures: Safety, tolerability, and determination of the MTD.[10]

# Vorasidenib in Recurrent/Progressive Glioma (NCT02481154)

- Study Design: A multicenter, open-label, dose-escalation Phase I study.[11][12]
- Patient Population: Patients with recurrent or progressive glioma with an IDH1 or IDH2 mutation.[22]
- Intervention: Vorasidenib administered orally once daily in 28-day cycles.[11][12]
- Primary Outcome Measures: Safety, tolerability, and determination of the MTD.[23]

## Signaling Pathways and Mechanism of Action

The oncogenic activity of mutant IDH1 is driven by the production of D-2-HG. This oncometabolite competitively inhibits  $\alpha$ -ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.





Click to download full resolution via product page

Caption: Mutant IDH1 signaling pathway and therapeutic intervention.

The following diagram illustrates the typical workflow for a dose-escalation Phase I clinical trial, such as the one conducted for **DS-1001b**.





Click to download full resolution via product page

Caption: Phase I dose-escalation clinical trial workflow.



### **Conclusion and Future Directions**

**DS-1001b** has demonstrated a manageable safety profile and promising anti-tumor activity in patients with recurrent or progressive IDH1-mutant gliomas. Its efficacy, particularly in non-enhancing tumors, appears comparable to other mutant IDH1 inhibitors like Ivosidenib and Vorasidenib. The distinct adverse event profiles of these agents may influence treatment decisions for individual patients. Further investigation in larger, randomized trials is warranted to definitively establish the clinical benefit of **DS-1001b** and to identify patient populations most likely to respond to this targeted therapy. The development of these inhibitors marks a significant advancement in the precision medicine approach to treating IDH-mutant cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 6. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR DS-1001B IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Ivosidenib in Isocitrate Dehydrogenase 1 Mutated Advanced Glioma PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. ascopubs.org [ascopubs.org]
- 11. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ivosidenib for the treatment of IDH1-mutant glioma, grades 2–4: Tolerability, predictors of response, and outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. snconnect.survivornet.com [snconnect.survivornet.com]
- 19. onclive.com [onclive.com]
- 20. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide to Mutant IDH1 Inhibitors: DS-1001b in Clinical Context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607204#ds-1001b-clinical-trial-results-and-patientoutcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com